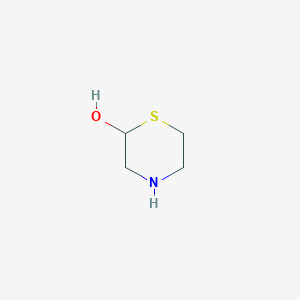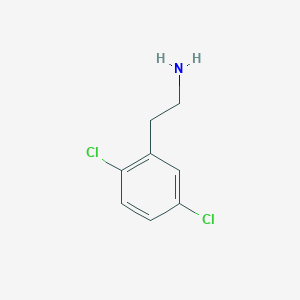
2-Thiomorpholinol
Descripción general
Descripción
2-Thiomorpholinol is a chemical compound that belongs to the class of morpholinols . It is a heterocyclic compound consisting of a morpholine ring with a thiol group attached to it . This compound has garnered interest due to its potential application in various fields of research and industry.
Synthesis Analysis
One study focused on the synthesis of thiomorpholine derivatives, including 2-Thiomorpholinol, to develop bioactive molecules with antimicrobial properties. These compounds have been synthesized from inexpensive starting materials using straightforward chemistry.Molecular Structure Analysis
The molecular formula of 2-Thiomorpholinol is C4H9NOS . It is a heterocyclic compound with a morpholine ring and a thiol group .Chemical Reactions Analysis
2-Thiomorpholinol has been used in various chemical reactions. For example, it has been used in the synthesis and characterization of metal complexes. It has also been used in solid-phase synthesis, particularly in the synthesis of thiomorpholin-3-one derivatives.Physical And Chemical Properties Analysis
The molecular weight of 2-Thiomorpholinol is 119.19 g/mol . The predicted boiling point is 262.5±30.0 °C, and the predicted density is 1.204±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Antimicrobial Activity : One study focused on the synthesis of thiomorpholine derivatives, including 2-Thiomorpholinol, to develop bioactive molecules with antimicrobial properties. This research explored the preparation of these derivatives and their potential in increasing microbial intracellular concentration and decreasing microbial resistance (Kardile & Kalyane, 2010).
Building Blocks in Medicinal Chemistry : Another significant application of 2-Thiomorpholinol is as a building block in medicinal chemistry. Studies have shown that thiomorpholine and its derivatives, like 2-Thiomorpholinol, are crucial in the development of compounds with biological profiles and have even entered human clinical trials. These compounds have been synthesized from inexpensive starting materials using straightforward chemistry (Walker & Rogier, 2013).
Synthesis and Characterization of Complexes : In the field of inorganic chemistry, 2-Thiomorpholinol has been used in the synthesis and characterization of metal complexes. For example, one study describes the preparation of antimony(III) and bismuth(III) complexes derived from 2,4,6-tris(thiomorpholine)-1,3,5-triazine, highlighting the role of 2-Thiomorpholinol in complex formation (Martins et al., 2019).
Solid Phase Synthesis Applications : 2-Thiomorpholinol has also been used in solid-phase synthesis, particularly in the synthesis of thiomorpholin-3-one derivatives. This process involves starting from resin-bound protected cysteine and employing various chemical reactions to produce thiomorpholin-3-one derivatives (Nefzi et al., 1998).
Ligand in Coordination Chemistry : Another application is in coordination chemistry, where 2-Thiomorpholinol serves as a ligand in the formation of metal-carbonyl derivatives. This includes the study of complexes with group IIB and VIB metals, where 2-Thiomorpholinol is bonded through various atoms to the metal centers (DeFilippo et al., 1974).
Synthesis of Dual Inhibitors in Cancer Research : In cancer research, derivatives of 2-Thiomorpholinol have been studied for their potential as dual inhibitors of B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia sequence 1 (Mcl-1). This research involves the structure-based design and synthesis of novel compounds based on 2-Thiomorpholinol for their efficacy against cancer cells (Zhang et al., 2011).
Propiedades
IUPAC Name |
thiomorpholin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c6-4-3-5-1-2-7-4/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENLMECSJBADRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiomorpholinol | |
CAS RN |
2097678-00-5 | |
| Record name | 2-Thiomorpholinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097678005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-THIOMORPHOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5F9SW6PI4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)
![N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422590.png)
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester](/img/structure/B1422591.png)
![2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine](/img/structure/B1422592.png)
![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)
![n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422601.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1422602.png)

![Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate](/img/structure/B1422604.png)
![N'-[1-Amino-1-(4-(trifluoromethoxy)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422607.png)
![3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1422608.png)


